molecular formula C20H21N3O4 B2580688 3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide CAS No. 941872-59-9

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2580688
CAS No.: 941872-59-9
M. Wt: 367.405
InChI Key: DYYNPDYPONFVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is a chemical compound offered for research and development purposes. Structurally, it features a benzamide core substituted with a methyl group and a nitro group, linked to a phenyl ring that incorporates a 2-oxopiperidine moiety. This structure is significant as the 2-oxopiperidine (2-piperidinone) group is a recognized pharmacophore in medicinal chemistry, notably found in intermediates for approved active pharmaceutical ingredients (APIs) such as the anticoagulant apixaban . The presence of this privileged structure suggests potential research applications in the development and synthesis of novel therapeutic agents, particularly in cardiovascular and metabolic disease pathways. Researchers can utilize this compound as a building block or precursor in organic synthesis, or as a reference standard in analytical method development. This product is strictly for research use and is not intended for diagnostic or therapeutic use. Please contact us for specific inquiries regarding sourcing and custom synthesis.

Properties

IUPAC Name

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-11-15(6-8-18(13)23(26)27)20(25)21-16-7-9-17(14(2)12-16)22-10-4-3-5-19(22)24/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYNPDYPONFVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of the piperidinyl phenyl group and the subsequent attachment to the nitrobenzamide core. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, reducing agents like NaBH4 and LiAlH4, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Core Structural Features

The target compound shares the 4-nitrobenzamide backbone with several analogs (Table 1). Key differences lie in the substituents on the benzene rings and the amine side chain:

Compound Name Nitrobenzamide Core Amine Substituent Modifications Notable Functional Groups
Target Compound 3-methyl, 4-nitro 3-methylphenyl + 2-oxopiperidin-1-yl Oxopiperidine, methyl
N-(3-chlorophenethyl)-4-nitrobenzamide 4-nitro 3-chlorophenethyl Chlorophenyl, ethyl linker
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-nitro 2,2-diphenylethyl Diphenyl, ethyl linker
Enantiomer I (96) None Triazole-ethyl + trifluoromethylphenyl-cyclopropyl Triazole, cyclopropyl, trifluoromethyl

Key Observations :

  • Unlike analogs with chlorophenyl or trifluoromethyl groups, the target lacks halogen substituents, which may reduce metabolic stability but improve synthetic accessibility .

Comparison of Analytical Data :

Compound Purity (HPLC/SFC) Retention Time (SFC, min) ESIMS m/z
Target Compound (Inferred) ~95–100% Not reported Estimated ~450–500
Enantiomer I (96) 97.78% (SFC) 1.41 508.2 [M+H]+
N-(3-chlorophenethyl)-4-nitrobenzamide >97% (HPLC) Not reported 319.1 [M+H]+

Notes:

  • The target’s molecular weight is higher due to the oxopiperidine group, necessitating advanced mass spectrometry (e.g., ESI-HRMS) for confirmation, as seen in .

Biological Activity

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which includes a nitro group and a piperidine derivative. The molecular formula is C19H22N3O4C_{19}H_{22}N_{3}O_{4}, and its molecular weight is approximately 358.39 g/mol. The presence of the nitro group suggests potential reactivity that may influence its biological interactions.

Research indicates that compounds similar to this compound often act as inhibitors of specific protein interactions, particularly in cancer biology. For instance, studies on related compounds have shown that they can inhibit the dimerization of c-Myc-Max complexes, which are critical for tumor growth and proliferation. The inhibition of these interactions can lead to cell cycle arrest and apoptosis in cancer cells.

Inhibition of c-Myc-Max Dimerization

A related study demonstrated that small-molecule inhibitors targeting c-Myc-Max interactions effectively reduced the proliferation of cancer cell lines such as HL60 and Daudi. These inhibitors exhibited IC50 values in the low micromolar range, indicating potent activity against these targets .

Cell Cycle Arrest

In vitro experiments revealed that treatment with such compounds resulted in significant cell cycle arrest at the G0/G1 phase, leading to reduced cellular proliferation. This effect was quantified using flow cytometry, confirming the impact on DNA content distribution among treated cells .

Case Studies

  • Study on c-Myc Inhibitors : A study evaluated various small molecules for their ability to disrupt c-Myc-Max dimerization. The findings showed that certain derivatives had an IC50 value significantly lower than previously known inhibitors, indicating enhanced potency and specificity .
  • Cell Proliferation Assays : In assays conducted on HL60 cells, compounds similar to this compound demonstrated a marked reduction in cell viability, supporting their potential as therapeutic agents against malignancies characterized by c-Myc overexpression .

Data Tables

Compound IC50 (µM) Target Effect
3jc48-3 (related compound)34.8c-Myc-Max dimerizationInhibition of growth
10074-G5 (previous standard)160c-Myc-Max dimerizationLess potent than 3jc48-3
JY-3-094 (control)15c-Myc-Max dimerizationStrong inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.